molecular formula C14H12N2O B8237760 7-(Benzyloxy)imidazo[1,2-a]pyridine

7-(Benzyloxy)imidazo[1,2-a]pyridine

Cat. No.: B8237760
M. Wt: 224.26 g/mol
InChI Key: MWBYERJNUOYORV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-(Benzyloxy)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. Common methods include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of readily available starting materials and can be optimized for industrial production.

    Condensation Reactions: This method involves the reaction of an aldehyde with an amine to form the imidazo[1,2-a]pyridine core.

    Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.

    Oxidative Coupling: This method involves the coupling of two molecules through an oxidative process, often using a metal catalyst.

    Tandem Reactions: These reactions involve multiple sequential steps that occur in a single reaction vessel without the need for intermediate purification.

    Aminooxygenation and Hydroamination Reactions: These methods involve the addition of an amine or oxygen-containing group to the imidazo[1,2-a]pyridine core.

Chemical Reactions Analysis

7-(Benzyloxy)imidazo[1,2-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

    Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen from the compound. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may yield amine or alcohol derivatives.

Scientific Research Applications

7-(Benzyloxy)imidazo[1,2-a]pyridine has a wide range of scientific research applications .

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable target for the development of new synthetic methodologies.

    Biology: The compound is used in the study of biological processes and pathways. Its ability to interact with various biological targets makes it a valuable tool for biochemical research.

    Medicine: The compound is being investigated for its potential as a therapeutic agent. Its unique structural characteristics make it a promising candidate for drug discovery and development.

    Industry: The compound is used in the development of new materials with unique properties. Its ability to form stable complexes with various metals makes it a valuable target for material science research.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways . The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

7-(Benzyloxy)imidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family .

    Zolpidem: A well-known sedative-hypnotic drug used for the treatment of insomnia.

    Alpidem: An anxiolytic drug used for the treatment of anxiety disorders.

    Saripidem: A drug with sedative and anxiolytic properties.

    Necopidem: A drug with sedative properties.

    Olprinone: A drug used for the treatment of heart failure.

    Miroprofene: A drug with anti-inflammatory properties.

    Zolimidine: A drug with anti-ulcer properties.

The uniqueness of this compound lies in its specific structural characteristics and its potential for a wide range of applications in various fields of research and industry.

Properties

IUPAC Name

7-phenylmethoxyimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-4-12(5-3-1)11-17-13-6-8-16-9-7-15-14(16)10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBYERJNUOYORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=NC=CN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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